

TZD18: A Technical Guide to a Dual PPARα/γ Agonist with Anti-Cancer Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **TZD18**, a synthetic organic compound identified as a potent dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). **TZD18** has garnered significant interest in the scientific community for its demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, primarily mediated through the induction of Endoplasmic Reticulum (ER) stress. This document details the chemical and physical properties of **TZD18**, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study.

Chemical and Physical Properties

TZD18 is a thiazolidinedione derivative. While specific experimentally determined melting and boiling points are not readily available in the public domain, its fundamental chemical properties have been characterized.



Property	Value	Source
CAS Number	228577-00-2	[1]
IUPAC Name	5-[3-[4-(phenoxy)-2- propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione	[1]
Molecular Formula	C27H27NO5S	[1]
Molecular Weight	477.58 g/mol	[1]
Appearance	Solid powder	[1]
Solubility	Soluble in DMSO	[1]
Storage	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark environment.	[1]

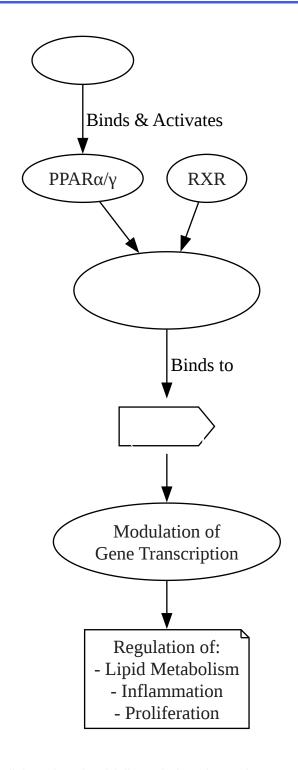
Mechanism of Action and Signaling Pathways

TZD18 exerts its anti-cancer effects through a multi-faceted mechanism, primarily centered on its function as a dual PPARα/γ agonist and a potent inducer of the Endoplasmic Reticulum (ER) stress response.

PPARα/y Agonism

As a dual agonist, **TZD18** binds to and activates both PPARα and PPARγ nuclear receptors. These receptors form heterodimers with the Retinoid X Receptor (RXR) and subsequently bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This regulation affects genes involved in lipid metabolism, inflammation, and cellular proliferation and differentiation.





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Caption: **TZD18** activates PPARα/y leading to gene transcription modulation.

Induction of Endoplasmic Reticulum (ER) Stress

Foundational & Exploratory



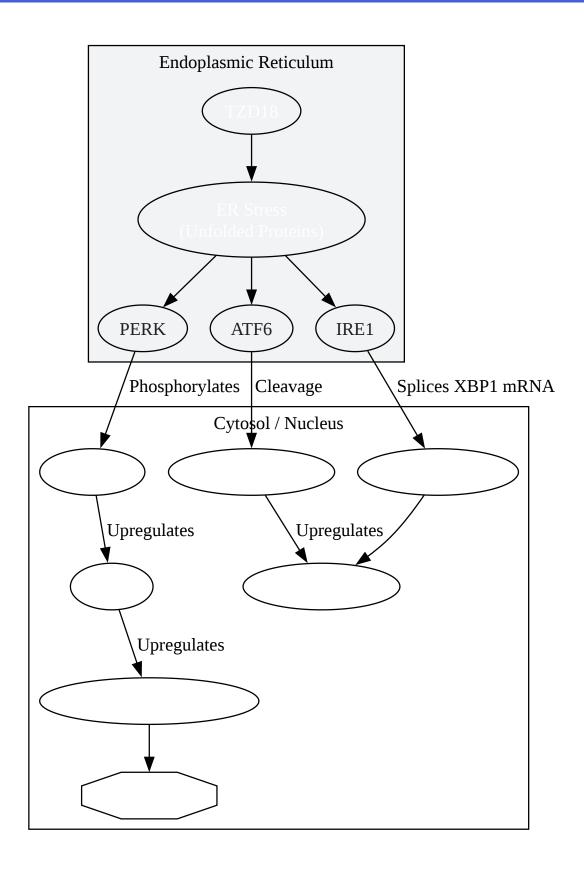


A primary mechanism of **TZD18**-induced apoptosis in cancer cells is the activation of the ER stress response, also known as the Unfolded Protein Response (UPR). The accumulation of unfolded or misfolded proteins in the ER triggers a cascade of signaling events aimed at restoring homeostasis. However, prolonged or severe ER stress leads to apoptosis. **TZD18** treatment has been shown to activate all three major ER stress sensors: PERK, ATF6, and IRE1.

- PERK Pathway: **TZD18** induces the phosphorylation of PERK, which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a general attenuation of protein synthesis but selectively enhances the translation of Activating Transcription Factor 4 (ATF4). ATF4 upregulates the expression of pro-apoptotic proteins such as CHOP (also known as GADD153).
- ATF6 Pathway: Upon ER stress, Activating Transcription Factor 6 (ATF6) is cleaved, and its
 active fragment translocates to the nucleus to activate the transcription of ER chaperones
 like GRP78 (also known as BiP) and XBP1.
- IRE1 Pathway: Inositol-requiring enzyme 1 (IRE1) activation leads to the splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

The sustained activation of these pathways, particularly the upregulation of CHOP, is a critical step in **TZD18**-induced apoptosis.





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Caption: **TZD18** induces ER stress, activating pro-apoptotic pathways.



Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the investigation of **TZD18**'s effects on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of **TZD18** on the metabolic activity of cells, which is an indicator of cell viability.

Cell Seeding:

- Harvest cancer cells (e.g., MCF-7, MDA-MB-231, or T98G) during their logarithmic growth phase.
- Perform a cell count and determine cell viability using a method like Trypan Blue exclusion.
- Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 μL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

TZD18 Treatment:

- Prepare a stock solution of TZD18 in DMSO (e.g., 10 mM).
- \circ Prepare serial dilutions of **TZD18** in the complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 80 μ M). The final DMSO concentration in all wells, including the vehicle control, should be kept constant and low (e.g., <0.1%).
- Remove the medium from the wells and add 100 μL of the medium containing the different concentrations of TZD18.
- Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
- MTT Addition and Measurement:

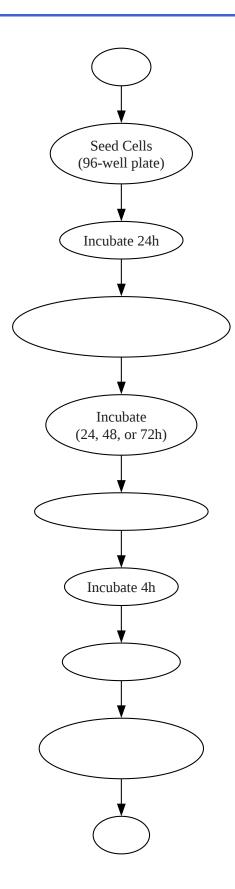






- After the incubation period, add 10 μL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
- $\circ\,$ Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.





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Caption: Workflow for assessing cell viability using the MTT assay.



Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to quantify the percentage of cells undergoing apoptosis and necrosis following treatment with **TZD18**.

Cell Treatment:

- Seed cells in 6-well plates at an appropriate density to reach about 70-80% confluency at the time of harvest.
- Treat the cells with the desired concentrations of TZD18 (e.g., as determined from the MTT assay) for a specified period (e.g., 48 hours). Include a vehicle-treated control.
- Cell Harvesting and Staining:
 - After treatment, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
 - Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
 - · Wash the cells twice with cold PBS.
 - Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
 - Transfer 100 μ L of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
 - Add 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI) solution.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Add 400 μL of 1X Annexin V binding buffer to each tube.
 - Analyze the samples by flow cytometry within 1 hour of staining.



- Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
- Quantify the percentage of cells in each quadrant:

Annexin V- / PI- : Live cells

Annexin V+ / PI- : Early apoptotic cells

Annexin V+ / PI+ : Late apoptotic/necrotic cells

Annexin V- / PI+ : Necrotic cells

Summary and Future Directions

TZD18 is a promising pre-clinical compound that demonstrates significant anti-cancer activity, particularly in breast and glioblastoma cell lines. Its dual agonism of PPARα/γ and its ability to induce a potent ER stress response leading to apoptosis provide a strong rationale for its further investigation. Future research should focus on in vivo efficacy and safety studies, as well as exploring its potential in combination therapies with other anti-cancer agents. The detailed protocols and pathway information provided in this guide serve as a valuable resource for researchers aiming to build upon the current understanding of **TZD18**'s therapeutic potential.

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References

- 1. Combined effects of epirubicin and tamoxifen on the cell-cycle phases in estrogen-receptor-negative Ehrlich ascites tumor cells PMC [pmc.ncbi.nlm.nih.gov]
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